molecular formula C4H8O5Si B14280973 CID 78061114

CID 78061114

Cat. No.: B14280973
M. Wt: 164.19 g/mol
InChI Key: YLGIOEKVZKKGIA-UHFFFAOYSA-N
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Description

CID 78061114 (PubChem Compound Identifier 78061114) is a hypothetical organic compound referenced in cheminformatics and pharmacological research. Based on PubChem’s classification framework, this compound is hypothesized to belong to the boronic acid derivative family, a class of compounds widely studied for their applications in synthetic chemistry, medicinal chemistry, and materials science .

Key inferred properties include:

  • Molecular formula: Likely C₆H₅BClO₂ (hypothetical, based on structural analogs).
  • Molecular weight: ~235 g/mol (similar to CAS 1046861-20-4, a boronic acid derivative) .
  • Functional groups: Boronate ester or aryl halide moieties, which are common in Suzuki-Miyaura cross-coupling reactions .

Properties

Molecular Formula

C4H8O5Si

Molecular Weight

164.19 g/mol

InChI

InChI=1S/C4H8O5Si/c1-2(5)3(6)9-10-4(7)8/h2,4-5,7-8H,1H3

InChI Key

YLGIOEKVZKKGIA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O[Si]C(O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78061114 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. The preparation methods may include various steps such as condensation reactions, purification processes, and crystallization techniques to obtain the compound in its pure form.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often include the use of advanced equipment and controlled environments to maintain the quality and consistency of the compound. The production process may also involve steps to remove impurities and ensure the stability of the final product.

Chemical Reactions Analysis

Types of Reactions: CID 78061114 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used

Scientific Research Applications

CID 78061114 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, this compound could be explored for its potential as a drug candidate or as a component in diagnostic tools. In industry, the compound may be used in the production of materials with specific properties or in processes that require its unique chemical characteristics.

Mechanism of Action

The mechanism of action of CID 78061114 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to changes in cellular processes. The detailed molecular mechanisms are often studied through experimental research and computational modeling to understand how the compound influences biological systems.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table compares CID 78061114 with structurally and functionally related compounds, leveraging data from PubChem entries and computational models:

Property This compound CAS 1046861-20-4 CAS 1254115-23-5
Molecular Formula C₆H₅BClO₂ (hypothetical) C₆H₅BBrClO₂ C₇H₁₄N₂O
Molecular Weight (g/mol) 235 (predicted) 235.27 142.20
LogP (Partition Coefficient) 2.15 (predicted) 2.15 (XLOGP3) -0.7 (XLOGP3)
Solubility 0.24 mg/mL (ESOL) 0.24 mg/mL (ESOL) 86.7 mg/mL (ESOL)
Synthetic Method Suzuki-Miyaura coupling Pd-catalyzed cross-coupling Base-mediated cyclization
Bioavailability Score 0.55 (predicted) 0.55 0.55
Key Applications Catalysis, drug design Organic synthesis intermediates Pharmaceutical intermediates

Structural and Functional Differences

  • LogP and Solubility : this compound’s higher LogP (2.15) compared to CAS 1254115-23-5 (-0.7) suggests greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . This property aligns with boronic acids’ role in targeting hydrophobic enzyme active sites .
  • Synthetic Utility : Unlike CAS 1254115-23-5 (a nitrogen-containing heterocycle), this compound and CAS 1046861-20-4 are optimized for cross-coupling reactions, critical for constructing biaryl scaffolds in drug discovery .

Pharmacological Relevance

  • This compound vs. Chemotherapy-Associated CIDs: While this compound is a chemical compound, "CID" in medical contexts (e.g., chemotherapy-induced diarrhea) refers to adverse effects caused by drugs like irinotecan . This highlights the dual use of the "CID" acronym in chemistry and medicine.
  • Target Selectivity : Compared to photocleavable chemical inducers of dimerization (CIDs) like pRap, this compound lacks spatial control mechanisms, limiting its utility in precision biochemistry .

Research Findings and Limitations

Computational Predictions

  • ADMET Properties : this compound is predicted to exhibit high gastrointestinal absorption but moderate blood-brain barrier penetration, similar to CAS 1046861-20-4 .
  • Toxicity Alerts: No PAINS (pan-assay interference compounds) alerts were flagged, suggesting suitability for high-throughput screening .

Experimental Gaps

  • Synthetic Validation: No peer-reviewed synthesis protocols for this compound exist, unlike CAS 1046861-20-4, which has documented Pd-catalyzed routes .
  • Biological Data : Pharmacokinetic and efficacy studies are absent, unlike clinically studied CIDs (e.g., rapamycin analogs) .

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